AS601245

Übersicht

Beschreibung

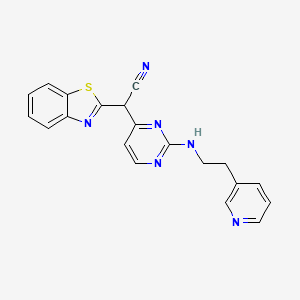

(2S)-1,3-Benzothiazol-2-yl{2-[(2-Pyridin-3-ylethyl)amino]pyrimidin-4-yl}ethanenitrile ist eine organische Verbindung, die zur Klasse der Benzothiazole gehört. Diese Verbindungen zeichnen sich durch einen Benzolring aus, der mit einem Thiazolring verschmolzen ist, der vier Kohlenstoffatome, ein Stickstoffatom und ein Schwefelatom enthält

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S)-1,3-Benzothiazol-2-yl{2-[(2-Pyridin-3-ylethyl)amino]pyrimidin-4-yl}ethanenitrile umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Benzothiazolrings. Dies kann durch Cyclisierung von 2-Aminothiophenol mit einem geeigneten Aldehyd oder Keton erreicht werden. Der Pyrimidinring wird dann separat synthetisiert, häufig durch Kondensation eines β-Diketons mit Guanidin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, ist entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Reaktionstypen

(2S)-1,3-Benzothiazol-2-yl{2-[(2-Pyridin-3-ylethyl)amino]pyrimidin-4-yl}ethanenitrile durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, wobei funktionelle Gruppen an den Benzothiazol- oder Pyrimidinringen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.

Substitution: Halogenierungsmittel, Nucleophile und Elektrophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, wie Halogene, Alkylgruppen oder Arylgruppen.

Wissenschaftliche Forschungsanwendungen

(2S)-1,3-Benzothiazol-2-yl{2-[(2-Pyridin-3-ylethyl)amino]pyrimidin-4-yl}ethanenitrile hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Medizin: Wird auf seine möglichen therapeutischen Wirkungen untersucht, einschließlich Antikrebs-, antimikrobieller und entzündungshemmender Wirkungen.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Farbstoffe eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2S)-1,3-Benzothiazol-2-yl{2-[(2-Pyridin-3-ylethyl)amino]pyrimidin-4-yl}ethanenitrile beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es die Aktivität der Serin/Threonin-Proteinkinase pim-1 hemmen, indem es an ihre aktive Stelle bindet und so ihre enzymatische Funktion blockiert . Diese Hemmung kann verschiedene zelluläre Pfade stören und zu Effekten wie Zellzyklusarrest oder Apoptose in Krebszellen führen.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1,3-benzothiazol-2-yl{2-[(2-pyridin-3-ylethyl)amino]pyrimidin-4-yl}ethanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzothiazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.

Wissenschaftliche Forschungsanwendungen

(2S)-1,3-benzothiazol-2-yl{2-[(2-pyridin-3-ylethyl)amino]pyrimidin-4-yl}ethanenitrile has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (2S)-1,3-benzothiazol-2-yl{2-[(2-pyridin-3-ylethyl)amino]pyrimidin-4-yl}ethanenitrile involves its interaction with specific molecular targets. For example, it may inhibit the activity of serine/threonine-protein kinase pim-1 by binding to its active site, thereby blocking its enzymatic function . This inhibition can disrupt various cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzothiazolderivate: Verbindungen mit ähnlichen Benzothiazolstrukturen, aber unterschiedlichen Substituenten.

Pyrimidinderivate: Verbindungen mit Pyrimidinringen und verschiedenen funktionellen Gruppen.

Pyridinderivate: Verbindungen, die Pyridinringe mit unterschiedlichen Substituenten enthalten.

Einzigartigkeit

(2S)-1,3-Benzothiazol-2-yl{2-[(2-Pyridin-3-ylethyl)amino]pyrimidin-4-yl}ethanenitrile ist aufgrund seiner spezifischen Kombination von Benzothiazol-, Pyrimidin- und Pyridinringen sowie der Ethanitrilgruppe einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Biologische Aktivität

AS601245 is a selective inhibitor of c-Jun NH2-terminal kinase (JNK), which has garnered attention for its neuroprotective properties and potential therapeutic applications in various pathological conditions, particularly in the context of ischemic brain injury. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for future research.

This compound, chemically known as 1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4-pyrimidinyl) acetonitrile, is characterized by its selective inhibition of JNK isoforms with varying degrees of potency:

| JNK Isoform | IC50 (nM) |

|---|---|

| hJNK1 | 150 |

| hJNK2 | 220 |

| hJNK3 | 70 |

This compound exhibits substantial selectivity over other kinases, demonstrating 10- to 20-fold selectivity against c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity against various Ser/Thr- and Tyr-protein kinases .

This compound exerts its biological effects primarily through the inhibition of JNK signaling pathways. JNKs are implicated in cellular stress responses, apoptosis, and inflammation. By inhibiting JNK activity, this compound reduces phosphorylation of downstream targets such as c-Jun, thereby modulating gene expression related to cell survival and inflammation .

Neuroprotective Effects

Preclinical studies have demonstrated that this compound offers significant neuroprotection in models of cerebral ischemia:

- Reduction of Neuronal Damage : In gerbil models subjected to global cerebral ischemia, this compound administration (80 mg/kg) led to a 67% reduction in neurite damage (P<0.001) and an 84% decrease in astrogliosis (P<0.001) .

- Memory Preservation : The compound also prevented ischemia-induced impairments in memory performance during behavioral tests .

Case Study: Global Cerebral Ischemia

In a controlled study involving gerbils:

- Experimental Design : Gerbils were subjected to transient global ischemia followed by treatment with this compound at varying doses (40, 60, and 80 mg/kg).

- Results :

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects:

- It significantly inhibited lipopolysaccharide (LPS)-induced TNF-α release in mouse models at doses ranging from 0.3 to 10 mg/kg .

- In combination with clofibrate, it enhanced apoptotic pathways and differentiation in colon cancer cell lines (CaCo-2), indicating potential applications beyond neuroprotection .

Summary of Key Findings

The biological activity of this compound can be summarized as follows:

| Activity | Observation |

|---|---|

| Neuroprotection | Reduces neuronal damage by up to 67% |

| Astrogliosis Reduction | Decreases activation by up to 84% |

| Memory Preservation | Prevents impairment in cognitive tasks |

| Anti-inflammatory Effects | Inhibits TNF-α release |

| Synergistic Effects with Clofibrate | Enhances apoptosis and differentiation |

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYPVQCPYKNSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026023 | |

| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345987-15-7 | |

| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345987157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-601245 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9A2N9O85G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.